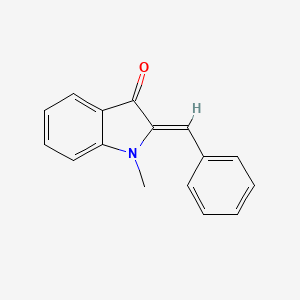

(Z)-2-Benzylidene-1-methylindolin-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13NO |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

(2Z)-2-benzylidene-1-methylindol-3-one |

InChI |

InChI=1S/C16H13NO/c1-17-14-10-6-5-9-13(14)16(18)15(17)11-12-7-3-2-4-8-12/h2-11H,1H3/b15-11- |

InChI Key |

MAHCZNMNPZKEMT-PTNGSMBKSA-N |

Isomeric SMILES |

CN\1C2=CC=CC=C2C(=O)/C1=C/C3=CC=CC=C3 |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C1=CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzylideneindolin 3 Ones

Palladium-Catalyzed Carbonylative Synthesis of 2-Benzylideneindolin-3-ones

Palladium catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, including 2-benzylideneindolin-3-ones. These methods often involve the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single operation, offering high efficiency and atom economy.

A notable development is a three-component carbonylative synthesis that constructs 2-benzylideneindolin-3-ones from 2-iodoanilines and arylacetylenes. This approach uniquely utilizes formic acid as an in situ source of carbon monoxide (CO), circumventing the need to handle toxic CO gas directly. The reaction, activated by acetic anhydride (B1165640), proceeds in the presence of a palladium catalyst to yield a variety of 2-benzylideneindolin-3-ones in good to excellent yields.

The proposed mechanism for the palladium-catalyzed carbonylative synthesis is a multi-step catalytic cycle. d-nb.info The cycle is believed to commence with the oxidative addition of the palladium(0) catalyst to the 2-iodoaniline (B362364), forming an arylpalladium(II) complex. Concurrently, formic acid decomposes in the presence of acetic anhydride to generate carbon monoxide in situ.

This CO then inserts into the aryl-palladium bond, creating an acylpalladium intermediate. Subsequently, the arylacetylene coordinates to the palladium center and undergoes insertion, followed by an elimination step, to produce an alkynyl ketone intermediate. The final step involves an intramolecular nucleophilic attack of the aniline (B41778) nitrogen onto the alkyne, facilitated by a phosphine (B1218219) ligand, which leads to the cyclization and formation of the final 2-benzylideneindolin-3-one (B15068025) product and regeneration of the palladium(0) catalyst for the next cycle. d-nb.info

The palladium-catalyzed carbonylative approach demonstrates considerable scope and functional group tolerance. The reaction accommodates a wide range of substituents on both the 2-iodoaniline and the arylacetylene starting materials.

For the 2-iodoaniline component, substrates with both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., fluoro, chloro, bromo, trifluoromethyl) groups on the aromatic ring are well-tolerated, providing the desired products in high yields. Similarly, the arylacetylene partner can bear a variety of functional groups, including methyl, methoxy, fluoro, chloro, and trifluoromethyl groups, without significantly impeding the reaction efficiency. This broad substrate scope makes the method highly versatile for generating a library of substituted 2-benzylideneindolin-3-ones.

However, limitations may arise with sterically hindered substrates or functional groups that are incompatible with the palladium catalyst or reaction conditions. For instance, substrates with highly coordinating groups might interfere with the catalytic cycle.

| Entry | Aniline Derivative | Arylacetylene | Yield (%) |

|---|---|---|---|

| 1 | N-methyl-2-iodoaniline | Phenylacetylene | 85 |

| 2 | N-methyl-2-iodo-4-chloroaniline | Phenylacetylene | 82 |

| 3 | N-methyl-2-iodoaniline | 4-Methylphenylacetylene | 88 |

| 4 | N-methyl-2-iodoaniline | 4-Methoxyphenylacetylene | 75 |

| 5 | N-methyl-2-iodo-4-fluoroaniline | 4-Chlorophenylacetylene | 78 |

| 6 | N-methyl-2-iodo-5-(trifluoromethyl)aniline | Phenylacetylene | 70 |

Alternative Synthetic Routes to 2-Benzylideneindolin-3-ones

Beyond palladium catalysis, other synthetic strategies have been developed for the construction of 2-benzylideneindolin-3-ones. These methods often involve more traditional organic reactions, such as condensation and cyclization, which provide reliable access to the core structure.

One of the most direct methods for forming the exocyclic double bond in 2-benzylideneindolin-3-ones is through condensation reactions. These reactions typically involve a pre-formed indolin-3-one core (or its tautomer, 3-hydroxyindole) which is then reacted with an appropriate benzaldehyde (B42025).

Specifically, aldol (B89426) condensation of 3H-indol-3-ones with various carbonyl compounds, including aromatic aldehydes, provides a straightforward route to the 2-alkylideneindolin-3-one framework. mdpi.com The reaction is typically promoted by a base or acid catalyst. While this approach is conceptually simple, its application to the synthesis of (Z)-2-Benzylidene-1-methylindolin-3-one requires the prior synthesis of the 1-methylindolin-3-one precursor. The stereochemical outcome (E vs. Z isomer) of the condensation can often be controlled by the choice of reaction conditions.

One such strategy involves the intramolecular cyclization of 2-aminophenyl-3-oxopropanoate derivatives. nih.gov This approach utilizes an umpolung reaction, mediated by a hypervalent iodine reagent, to induce cyclization and form 2,2-disubstituted indolin-3-ones. Another reliable method is the intramolecular cyclization of nitrogen-containing phenyl acetylene (B1199291) derivatives to produce the indolin-3-one ring system. nih.gov Furthermore, domino copper-catalyzed amidation followed by a nucleophilic substitution reaction has been shown to be a highly efficient one-pot procedure for the synthesis of the indoline (B122111) core from ortho-iodophenalkyl mesylates. nih.gov These methods provide versatile entry points to the indolin-3-one scaffold, which can then be further functionalized to the target benzylidene derivative.

Regioselective and Stereoselective Synthesis of 2-Benzylideneindolin-3-ones

Achieving control over regioselectivity and, particularly, stereoselectivity is a critical challenge in the synthesis of 2-benzylideneindolin-3-ones. The exocyclic double bond can exist as either the (E) or (Z) isomer, and their biological activities can differ significantly.

The synthesis of the specific (Z)-isomer is an important objective. In many condensation reactions, mixtures of (E) and (Z) isomers are often obtained. nih.gov The ratio of these isomers can be influenced by reaction conditions such as solvent, temperature, and the nature of the catalyst. It has been noted that the (E) form of related 3-benzylideneindolin-2-ones must often convert to the (Z) form before biological binding, as the (E)-diastereomers are frequently inactive. nih.gov This conversion can sometimes be mediated by acid, base, or light. nih.gov

Stereoselective syntheses aiming for a specific isomer have been reported for related structures. For example, a stereoselective microwave-assisted synthesis of (Z)-3-methyleneisoindolinone derivatives has been achieved using a copper catalyst. researchgate.net While the core heterocycle is different, this demonstrates that metal catalysis can be tuned to favor the formation of the (Z)-isomer. For the related 3-benzylideneindolin-2-one (B1620751) series, the synthesis of isotopically labeled 1-benzyl-(Z)-3-(benzylidene)indolin-2-one has been explicitly reported, indicating that synthetic protocols can be designed to yield the desired (Z) stereochemistry. bit.edu.cn The separation of (Z,E) and (E,E) isomers of diene analogues has also been achieved, allowing for the identification of the more active regioisomer. nih.gov These findings underscore the importance of stereocontrol in this class of compounds and suggest that careful selection of synthetic methodology and reaction conditions is paramount to obtaining the desired this compound.

Strategies for Controlling Double Bond Geometry

The formation of the exocyclic double bond in 2-benzylideneindolin-3-ones typically results in a mixture of (Z)- and (E)-isomers. The ratio of these isomers can be influenced by various factors, including the reaction conditions, the nature of the catalyst, and the substituents on the aromatic rings.

A common synthetic route to 2-benzylideneindolin-3-ones is the condensation reaction between an appropriate indolin-3-one and a benzaldehyde derivative. This reaction is often catalyzed by an acid or a base. The geometry of the resulting double bond is a critical aspect of the synthesis. For instance, the condensation of indolin-2-one with various benzaldehydes can be carried out in refluxing acetic acid, often yielding a mixture of isomers.

Recent studies have explored methods to control and even switch the isomeric configuration post-synthesis. One notable strategy involves the use of a microfluidic photo-reactor. This technique allows for controlled E-Z isomerization of functionalized 3-benzylidene-indolin-2-ones. The efficiency of this photo-isomerization is influenced by the solvent, temperature, and light source, with the microfluidic setup offering enhanced light irradiance, mixing, and heat exchange compared to batch processes. This approach can be utilized to establish a photostationary state, favoring the formation of the desired isomer.

Kinetic studies on the E/Z isomerization of 3-benzylidene-2-oxo-indoline derivatives have also been conducted. These studies, often performed in solvents like DMSO-d6 at room temperature, reveal that the isomerization can follow first-order kinetics. Understanding the kinetics of this process is crucial for predicting the stability of the isomers and for designing synthetic or purification strategies to isolate the desired geometric isomer.

The separation of E and Z isomers can often be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The distinct stereochemistry of the isomers leads to different physical properties, which allows for their separation and individual characterization.

Stereochemical Aspects and Isomerism of Z 2 Benzylidene 1 Methylindolin 3 One

E/Z Isomerism and Configurational Assignment of 2-Benzylideneindolin-3-ones

The synthesis of 2-benzylideneindolin-3-ones, often achieved through methods like the Knoevenagel condensation, frequently yields a mixture of both E and Z isomers. rsc.orgrsc.org The unambiguous assignment of the specific configuration of each isomer is crucial for understanding its chemical and biological properties. This is primarily accomplished through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR).

NMR spectroscopy is the most powerful tool for distinguishing between the Z and E isomers of 2-benzylideneindolin-3-ones. The spatial arrangement of the substituents around the exocyclic double bond leads to distinct chemical shifts and through-space interactions that can be observed in ¹H NMR and 2D NMR spectra.

¹H NMR Spectroscopy: The chemical shift of the vinylic proton and specific protons on the aromatic rings can differ significantly between the two isomers. For instance, in the ¹H NMR spectra of (E)-3-benzylideneindolin-2-one derivatives, the chemical shifts for the protons on the A ring (H-2, H-6) are typically found in the range of 7.45–7.84 ppm, whereas for the Z isomer, these shifts appear further downfield, between 7.85–8.53 ppm. nih.gov

2D NOESY Spectroscopy: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) provides definitive proof of configuration by identifying protons that are close to each other in space.

For the Z-isomer , a clear NOE interaction is observed between the vinylic proton of the benzylidene group and the H-4 proton of the indolinone ring. nih.gov

For the E-isomer , an NOE interaction is detected between the H-4 proton of the indolinone ring and the H-2' and H-6' protons of the benzylidene phenyl ring. nih.govnih.gov

UV-Vis Spectroscopy: The electronic absorption spectra of the E and Z isomers also show differences. The distinct spatial arrangements of the chromophores in the two isomers affect their electronic transitions, leading to variations in the absorption maxima (λmax). For example, the UV-Visible absorption spectrum of (E)-3-benzylideneindolin-2-one in DMF shows a different profile compared to its Z counterpart, which is a critical factor for photochemical isomerization studies. researchgate.net

| Spectroscopic Method | Key Differentiator | Z-Isomer Observation | E-Isomer Observation |

|---|---|---|---|

| ¹H NMR | Chemical Shift of A-ring protons (H-2, H-6) | Downfield shift (e.g., 7.85–8.53 ppm) nih.gov | Upfield shift (e.g., 7.45–7.84 ppm) nih.gov |

| 2D NOESY | Nuclear Overhauser Effect | Interaction between vinylic proton and H-4 proton of the indolinone ring. nih.gov | Interaction between H-2'/H-6' of the benzylidene ring and H-4 of the indolinone ring. nih.govnih.gov |

| UV-Vis Spectroscopy | Absorption Maxima (λmax) | Distinct absorption profile. researchgate.net | Distinct absorption profile, differing from the Z-isomer. researchgate.net |

The ratio of Z to E isomers produced in a synthesis is influenced by several factors, primarily the reaction mechanism, conditions, and the thermodynamic stability of the isomers.

The Knoevenagel condensation of an oxindole (B195798) with a benzaldehyde (B42025) is a common route for preparing 3-benzylideneindolin-2-ones, and this reaction often results in a mixture of E and Z isomers. rsc.org The final diastereomeric ratio can be influenced by the reaction solvent, temperature, and catalyst used. Furthermore, the electronic nature of the substituents on both the indolinone and benzaldehyde moieties can affect the transition state energies, thereby influencing the kinetic product ratio. Molecular orbital calculations have been used to investigate the relative stability of the E and Z diastereomers, indicating that in many cases, the E isomers are thermodynamically more stable than the Z isomers. nih.gov However, the initially formed product ratio may change over time as the isomers interconvert to reach a thermodynamic equilibrium. nih.gov

Interconversion Studies of E and Z Isomers

The E and Z isomers of 2-benzylideneindolin-3-ones are not static and can interconvert under certain conditions, most notably through photochemical and thermal processes. These isomerization studies are essential for understanding the stability and reactivity of each isomer.

Light provides the energy to overcome the rotational barrier of the C=C double bond, leading to isomerization. This process is often reversible and can lead to a photostationary state, which is a specific equilibrium ratio of isomers under a given wavelength of light.

Studies using microfluidic photo-reactors have demonstrated controlled E to Z isomerization of 3-benzylidene-indolin-2-ones. rsc.orgresearchgate.net This method offers advantages over batch processes by providing uniform irradiation and better control over reaction parameters. rsc.org

Key findings from photochemical isomerization studies include:

Light Sources: Both medium-pressure mercury lamps and natural sunlight have been successfully used to induce isomerization. rsc.orgresearchgate.net

Solvent and Temperature: The efficiency of the isomerization is dependent on the solvent and temperature.

Photostationary State: Continuous irradiation leads to a photostationary state, where the rates of E to Z and Z to E isomerization become equal. For example, under solar irradiation in a microreactor, a solution of (E)-3-benzylideneindolin-2-one in DMF was converted to its Z isomer, reaching an optimal conversion of 50%. rsc.org

| Starting Isomer | Light Source | Reaction System | Solvent | Result |

|---|---|---|---|---|

| (E)-3-benzylideneindolin-2-one | Medium Pressure Hg Lamp (250 W) | Microfluidic Photo-reactor | DMF | Successful conversion to the Z-isomer; yield dependent on residence time. researchgate.net |

| (E)-3-benzylideneindolin-2-one | Sunlight (> 50,000 lux) | Solar Panel PFA Capillary Microreactor | DMF | Achieved a photostationary state with 50% isolated yield of the Z-isomer. rsc.org |

Thermal energy can also induce the interconversion of E and Z isomers. This process typically requires higher energy input compared to photochemical methods and favors the formation of the more thermodynamically stable isomer.

Research has shown that the E/Z diastereomers of 3-benzylidene-2-oxo-indolines can undergo isomerization to each other in solution, even at room temperature. nih.gov A time-dependent kinetic study of several derivatives in DMSO-d₆ at room temperature found that the isomerization follows first-order kinetics. nih.gov For some compounds, the Z isomer was found to be more stable, while for others, the E diastereomer was more stable, indicating that substituent effects play a crucial role in determining the thermodynamic equilibrium. nih.gov

Historically, high-temperature thermal isomerization has also been reported. For example, Tacconi et al. described a thermal isomerization of 3-arylidene-1,3-dihydroindol-2-ones at very high temperatures (300–310 °C), although this method was noted for its poor reaction efficiency and selectivity. rsc.orgrsc.org This highlights that while thermal isomerization is possible, it may require harsh conditions that are not always practical.

Chemical Reactivity and Transformations of the 2 Benzylideneindolin 3 One Core

Dimerization and Oligomerization Phenomena

The potential for 2-benzylideneindolin-3-one (B15068025) derivatives to form higher-order structures has been explored, revealing tendencies for both dimerization and controlled oligomerization.

In the solid state, the closely related compound (E)-3-benzylideneindolin-2-one has been shown to form dimers through intermolecular hydrogen bonds. nih.govresearchgate.net Specifically, inversion-related molecules are connected via N—H···O hydrogen bonds, creating an eight-membered ring synthon. researchgate.net While this specific example involves the (E)-isomer and a non-methylated nitrogen, it highlights the capacity of the indolinone core to engage in self-assembly through hydrogen bonding.

Furthermore, the indolin-3-one scaffold has been successfully incorporated into larger oligomeric structures. Researchers have designed and synthesized foldamers based on 2,2-disubstituted-indolin-3-one units linked by alkyne spacers. nih.gov In these oligomers, an intramolecular hydrogen bond between the carbonyl group of one unit and the proximal NH of the next imposes a conformation that mimics a β-strand, demonstrating a sophisticated application of the indolinone core in constructing complex molecular architectures. nih.gov

Cycloaddition Reactions (e.g., [2+2] cycloadditions)

The electron-deficient exocyclic double bond of the 2-benzylideneindolin-3-one system makes it an excellent participant in various cycloaddition reactions. These reactions provide efficient pathways to complex spirocyclic and fused heterocyclic systems. researchgate.netnih.gov

[3+2] Cycloadditions: This is a prominent reaction mode for this class of compounds. They can react as dipolarophiles with various 1,3-dipoles. For instance, the 1,3-dipolar cycloaddition of 2-(2-oxoindoline-3-ylidene)acetates with nitrones yields highly functionalized 5-spiroisoxazolidines. researchgate.net These reactions are often reversible, which allows for diastereoselective control. researchgate.net Isatin-derived azomethine ylides also undergo [3+2] cycloaddition with dipolarophiles, representing a key strategy for building spirooxindole scaffolds. researchgate.net

Other Cycloadditions: The versatility of this scaffold extends to other types of cycloadditions. The analogous 2-benzylidene-1-benzofuran-3-ones and their nitrogen counterparts (indoles) are valuable building blocks in cycloadditions for synthesizing a wide range of fused and spiro-heterocycles, from three- to ten-membered rings. nih.gov The [2+2+2] cycloaddition is another powerful, atom-efficient method for creating carbo- and heterocyclic systems in a single step, often catalyzed by organometallic complexes. rsc.org

The table below summarizes representative cycloaddition reactions involving the 2-benzylideneindolin-3-one core or its close analogues.

| Reaction Type | Reactants | Product Type | Reference |

| 1,3-Dipolar Cycloaddition | 2-(2-Oxoindoline-3-ylidene)acetate + Ketonitrone | 5-Spiroisoxazolidine | researchgate.net |

| [3+2] Cycloaddition | Isatin-derived azomethine ylide + Dipolarophile | N-fused pyrrolidinyl spirooxindole | researchgate.net |

| [3+2] Cycloaddition | 2-Benzylidene-1-indenone + Olefin | Indanone-fused cyclopentane | rsc.org |

Skeletal Rearrangements and Ring Transformations (e.g., quinolinone formation)

The 2-benzylideneindolin-3-one skeleton can undergo significant structural modifications through rearrangements and ring transformations, leading to other important heterocyclic frameworks.

A notable transformation is the skeletal oxidative rearrangement of 3-arylideneindolin-2-ones into 3-aryloxindole derivatives. researchgate.net This reaction, mediated by a hypervalent iodine(III) reagent like (diacetoxyiodo)benzene, involves a 1,2-aryl migration to form an all-carbon quaternary center at the C3 position of the oxindole (B195798) core. researchgate.net

Furthermore, the 3-ylideneoxindole backbone serves as a valuable precursor for the synthesis of quinolin-2(1H)-ones. This transformation demonstrates the utility of the benzylideneindolinone core in ring expansion and rearrangement reactions to access different heterocyclic systems. researchgate.net

Nucleophilic and Electrophilic Reactivity

The reactivity of the 2-benzylideneindolin-3-one core is dominated by the properties of its α,β-unsaturated ketone system.

Electrophilic Character: The carbon atom of the exocyclic double bond that is beta to the carbonyl group is electrophilic and susceptible to nucleophilic attack (a Michael addition). The synthesis of 2-benzylideneindolin-3-ones has been achieved through a cascade reaction initiated by the nucleophilic addition of a terminal alkyne to an o-azidobenzaldehyde. thieme-connect.comresearchgate.net

Nucleophilic Character: While the primary reactivity is electrophilic at the β-carbon, the system's reactivity can be controlled by catalysts. In a gold-catalyzed cascade reaction, an intermediate β-sulfonamido-α-imino gold carbene can be trapped by nucleophiles like water to form 2-benzylidene-3-indolinones. organic-chemistry.org

The inherent polarity of the conjugated system dictates its interaction with various reagents, making it a versatile substrate for constructing complex molecules.

Derivatization Strategies via Functional Group Modifications

The 2-benzylideneindolin-3-one scaffold is readily amenable to derivatization, allowing for the fine-tuning of its chemical and physical properties. A common and effective method for synthesizing a diverse library of these compounds is the Knoevenagel condensation between a substituted oxindole (or 1-methylindolin-2-one) and a substituted benzaldehyde (B42025). nih.gov

This strategy allows for systematic modifications at several key positions:

The Benzylidene Ring (A ring): Introducing various substituents such as hydroxyl, methoxy, methyl, and halogen groups onto the phenyl ring allows for a detailed study of structure-activity relationships. nih.gov For example, compounds with hydroxyl groups at the meta and para positions have shown significant biological activity. nih.gov

The Indolinone Ring (B ring): The indolinone core can also be substituted. Modifications such as adding methyl or halogen groups at different positions of the indolinone ring have been explored. nih.gov

The Indolinone Nitrogen: The nitrogen atom of the indolinone ring is a common site for modification. Alkylation, for instance by introducing a methyl or benzyl (B1604629) group, is a straightforward way to create new derivatives. acs.orgnih.gov

The table below showcases examples of derivatization on the benzylidene ring of (E)-3-benzylideneindolin-2-one and the resulting biological activity.

| Compound ID | R1 (Substitution on Benzylidene Ring) | IC50 (μM) against Aurora A kinase | Reference |

| AK22 | m-OCH3, p-OH | Not Determined | nih.gov |

| AK25 | m-Cl, p-OH | 10.54 ± 1.26 | nih.gov |

| AK26 | m-Br, p-OH | 11.52 ± 0.64 | nih.gov |

| AK28 | m-NH2, p-OH | 14.00 ± 2.45 | nih.gov |

Computational Chemistry and Molecular Modeling of 2 Benzylideneindolin 3 Ones

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic properties of 2-benzylideneindolin-3-ones. These studies provide a theoretical framework for understanding their reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure of 2-benzylideneindolin-3-one (B15068025) derivatives. mdpi.com These computational methods provide detailed information about the molecule's geometry, charge distribution, and orbital energies. By analyzing the optimized molecular geometry, researchers can understand the planarity and bond characteristics of the core structure. nih.govresearchgate.net DFT studies on related isoindigo compounds, which share structural similarities, have shown that substitutions can significantly affect the electronic properties of the molecule. mdpi.com For instance, the introduction of various functional groups can alter the electron density distribution across the molecule, which in turn influences its chemical behavior and potential biological activity.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of 2-benzylideneindolin-3-ones. researchgate.netbhu.ac.in The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net From the energies of these frontier orbitals, global reactivity parameters can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and stability. dergipark.org.trresearchgate.net

Table 1: Key Global Reactivity Parameters Derived from FMO Analysis

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to a change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of chemical hardness, indicating the molecule's polarizability. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Potential (μ) | μ = -χ | The negative of electronegativity, related to the escaping tendency of electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's ability to accept electrons. |

This table is generated based on established principles of conceptual DFT. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. frontiersin.orgunimi.it For 2-benzylideneindolin-3-ones, MD simulations can provide valuable insights into their conformational flexibility and how they interact with biological macromolecules, such as proteins. frontiersin.org By simulating the movement of the ligand within the active site of a target protein, researchers can observe the stability of the binding pose predicted by molecular docking and identify key interactions that are maintained over the simulation period. mdpi.commdpi.com These simulations can reveal important conformational changes in both the ligand and the target protein upon binding, offering a more dynamic and realistic picture of the molecular recognition process. frontiersin.org

In silico Prediction of Molecular Interactions and Binding Affinities

In silico methods are pivotal in predicting how 2-benzylideneindolin-3-one derivatives will interact with potential biological targets and in assessing their potential as drug candidates. scispace.com These computational approaches are essential for prioritizing compounds for synthesis and experimental testing.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. walisongo.ac.id For 2-benzylideneindolin-3-one derivatives, docking studies have been employed to investigate their binding modes with various enzymes and receptors. nih.govnih.gov For instance, studies have shown that the Z-diastereomer of some 3-(benzylidene)indolin-2-one derivatives exhibits better docking scores on certain enzymes compared to the E-diastereomer. nih.gov The oxindole (B195798) core is often crucial for binding, typically engaging in key interactions within the active site. nih.gov Docking studies on hydroxy-substituted (Z)-3-benzylideneindolin-2-one chalcones as potential tyrosinase inhibitors revealed estimated free energies of binding ranging from -8.08 to -4.27 kcal/mol. researchgate.net These studies help in understanding the structure-activity relationships and guide the design of more potent inhibitors. nih.gov

Beyond predicting binding affinity, it is crucial to assess the "quality" of a potential drug candidate. Ligand efficiency (LE) and other drug-likeness metrics provide a way to normalize potency with respect to molecular size and other physicochemical properties. core.ac.ukbiorxiv.org

Ligand Efficiency (LE) is a metric that relates the binding affinity of a compound to its size, typically measured by the number of heavy (non-hydrogen) atoms (HA). It is calculated as:

LE = -ΔG / HA

where ΔG is the Gibbs free energy of binding. A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a more efficient use of its atoms. core.ac.uk

Lipophilic Ligand Efficiency (LLE) , also known as LipE, combines potency and lipophilicity (logP), providing an indication of the compound's quality in terms of its affinity for the target versus its general lipophilicity. core.ac.uk It is calculated as:

LLE = pIC50 - logP

An ideal LLE value for an optimized drug candidate is typically in the range of 5–7 or greater. core.ac.uk

The assessment of drug-likeness often involves evaluating a compound's physicochemical properties against established guidelines, such as Lipinski's Rule of Five. uniba.it These rules help to predict whether a compound is likely to have good oral bioavailability. Computational tools can predict various ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, further aiding in the evaluation of a compound's potential as a drug. mdpi.com

Table 2: Common Metrics for Ligand Efficiency and Drug-likeness Assessment

| Metric | Formula/Concept | Significance |

| Ligand Efficiency (LE) | LE = -ΔG / HA | Measures the binding energy per heavy atom. |

| Lipophilic Ligand Efficiency (LLE) | LLE = pIC50 - logP | Balances potency against lipophilicity. |

| Lipinski's Rule of Five | Set of rules for oral bioavailability | Predicts drug-like pharmacokinetic properties. |

| QED Score | Quantitative Estimate of Drug-likeness | A score from 0 to 1 indicating the "attractiveness" of a compound as a drug candidate. biorxiv.org |

Stereochemical Implications in Computational Modeling and Activity Prediction

In the context of computational chemistry, the distinct three-dimensional structures of the (E) and (Z) isomers necessitate their individual consideration in studies such as molecular docking and quantitative structure-activity relationship (QSAR) analysis. It has been consistently observed that the two isomers can exhibit significantly different binding affinities and biological activities.

A notable trend that has emerged from numerous in silico studies is the superior predicted activity of the (Z)-isomer compared to its (E)-counterpart for various biological targets, particularly protein kinases. nih.govrsc.orgrsc.org Molecular docking simulations frequently reveal that the (Z)-configuration allows for more favorable interactions within the active site of the target protein. nih.govrsc.org For instance, in studies involving cyclin-dependent kinase 2 (CDK2), the (Z)-diastereomer consistently showed better docking scores than the (E)-isomer. nih.govrsc.orgrsc.org This preference is often attributed to the specific orientation of the benzylidene ring and the oxindole core, which can lead to crucial hydrogen bonding and hydrophobic interactions with key amino acid residues in the binding pocket.

Interestingly, it has been observed that even when the (E)-isomer is the more stable form in solution, the (Z)-isomer is the one found to be biologically active. nih.govrsc.org This suggests that a conformational change from the (E) to the (Z) form may occur before or during the binding event. nih.govrsc.org The interconversion between the two isomers can be influenced by various factors, including solvents, light, and the presence of acids or bases. nih.govresearchgate.net Kinetic studies have been performed to understand the rate of this isomerization, which is a crucial factor for interpreting biological activity data, especially when a mixture of isomers is used. nih.govrsc.org

The importance of considering stereochemistry is further highlighted by experimental data that often corroborates the computational predictions. In a study on derivatives of 3-(benzylidene)indolin-2-one as ligands for α-synuclein fibrils, it was possible to separate the (Z) and (E) isomers of a nitro-substituted analog. The subsequent binding assays revealed that the (Z)-isomer possessed a higher affinity for α-synuclein than the corresponding (E)-isomer. nih.gov

The following interactive table summarizes comparative data from a study on 3-benzylidene-2-oxo-indoline derivatives, illustrating the differences in calculated heat of formation and docking scores between the (E) and (Z) isomers.

Data sourced from a study on in silico CDK2 docking of 3-(benzylidene)-2-oxo-indoline derivatives. nih.gov

This table clearly demonstrates that for the studied compounds, the (Z)-isomer is computationally predicted to be both more stable (lower heat of formation) and a better binder to the target (more negative docking score).

Furthermore, experimental binding affinity data for separated isomers targeting α-synuclein fibrils also underscores the significance of stereochemistry.

Data from a study on 3-(benzylidene)indolin-2-one derivatives as ligands for α-synuclein (α-Syn), beta amyloid (Aβ), and tau fibrils. nih.gov

The lower Ki values for the (Z)-isomers (38a and 39a) indicate a higher binding affinity compared to their (E)-counterparts (38b and 39b), confirming the predictions from computational models that the (Z)-configuration is often the more biologically active form.

Exploration of Biological Activities and Structure Activity Relationships Sar for 2 Benzylideneindolin 3 One Derivatives

Anticancer Research in Indolinone Derivatives (General Context)

The indolin-2-one nucleus is a core component of several clinically approved anticancer agents, highlighting its importance in oncology. mdpi.com Derivatives of this scaffold are known to target key pathways involved in cancer cell proliferation, survival, and angiogenesis. mdpi.com Compounds such as Sunitinib, which features an indolin-2-one core, have been successfully used in the treatment of various cancers, including renal cell carcinoma and gastrointestinal stromal tumors. mdpi.com The anticancer properties of these derivatives are often linked to their ability to inhibit protein kinases, which are crucial regulators of cell signaling. mdpi.com

Kinase Inhibition Potentials (e.g., Receptor Tyrosine Kinases, Src Kinase, VEGFR-2)

A primary mechanism through which 2-benzylideneindolin-3-one (B15068025) derivatives exert their anticancer effects is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs). These enzymes play a critical role in signaling pathways that control cell growth and division; their dysregulation is a hallmark of many cancers.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key RTK involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Indolin-2-one derivatives have been extensively investigated as VEGFR-2 inhibitors. For instance, a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones demonstrated moderate to potent inhibitory activity against VEGFR-2. Specifically, compounds 7c and 7d in one study showed IC₅₀ values of 0.728 µM and 0.503 µM, respectively. acs.org Another study on new indoline-2-one derivatives also reported potent VEGFR-2 inhibition, with compound 17a being 1.78-fold more potent than the reference drug Sunitinib, exhibiting an IC₅₀ of 0.078 µM. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the structural requirements for potent kinase inhibition. For VEGFR inhibition, the indolin-2-one core is considered essential for activity. mdpi.com Modifications at the C-3 position of the oxindole (B195798) ring with substitutions like pyrrol-2-yl have been shown to enhance antiangiogenic and anticancer properties. mdpi.com Furthermore, the nature of the substituent on the benzylidene moiety significantly influences the potency and selectivity of these compounds as kinase inhibitors.

| Compound | VEGFR-2 IC₅₀ (µM) | Reference |

|---|---|---|

| 7c | 0.728 | acs.org |

| 7d | 0.503 | acs.org |

| 17a | 0.078 | nih.gov |

| Sunitinib (Reference) | 0.139 | nih.gov |

Beyond VEGFR-2, some indolinone derivatives have shown inhibitory activity against other kinases like Aurora A kinase, a key regulator of the cell cycle. A series of (E)-3-benzylideneindolin-2-one derivatives were designed as potential allosteric inhibitors of Aurora A, with compound AK34 exhibiting the strongest inhibitory activity with an IC₅₀ of 1.68 µM. nih.govnih.gov

Apoptosis Induction Mechanisms (e.g., Caspase Activation)

Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. Inadequate apoptosis can lead to uncontrolled cell proliferation and tumor development. researchgate.net Many chemotherapeutic agents' effectiveness is correlated with their ability to induce apoptosis in cancer cells. researchgate.net

Derivatives of 2-benzylideneindolin-3-one have been shown to induce apoptosis through various mechanisms, most notably through the activation of caspases. Caspases are a family of proteases that play an essential role in the execution phase of apoptosis. One study identified substituted N′-(2-oxoindolin-3-ylidene)-benzohydrazides as potent apoptosis inducers. researchgate.net Compound 2a from this series showed EC₅₀ values of 4–10 μM in three different cancer cell lines in a caspase-based assay. researchgate.net Further SAR studies led to the discovery of even more potent analogs. researchgate.net

Another study on (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-one derivatives found that compound 4p inhibited tumor cell proliferation by inducing apoptosis. mdpi.com This was evidenced by the activation of caspase-3, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2 in human prostate cancer cells. mdpi.com Similarly, certain indolin-2-one linked 1,2,3-triazole derivatives were found to induce caspase-dependent apoptosis by activating both intrinsic and extrinsic pathways. mdpi.com

Interactions with Protein Aggregates (e.g., α-Synuclein, Aβ, Tau Fibrils in related indolinones)

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the misfolding and aggregation of specific proteins, such as amyloid-beta (Aβ), tau, and alpha-synuclein (α-synuclein). acs.orgnih.gov There is growing evidence of pathological overlap, with α-synuclein and tau aggregates co-occurring in some neurodegenerative conditions. nih.gov Small molecules that can interact with these protein fibrils are of great interest for both diagnostic and therapeutic purposes.

A series of 3-(benzylidene)indolin-2-one derivatives were synthesized and evaluated for their ability to bind to α-synuclein, Aβ, and tau fibrils. mdpi.com While initial compounds with a single double bond at the 3-position showed modest affinity, extending the conjugation to create diene analogues significantly improved binding to α-synuclein. mdpi.com Substitution on the indoline (B122111) nitrogen with a benzyl (B1604629) group also increased affinity and selectivity for α-synuclein over Aβ and tau. mdpi.com The introduction of a para-nitro group on the benzylidene ring allowed for the separation of geometric isomers, identifying the Z,E configuration as the more active form for binding. mdpi.com These findings provide crucial structural insights for designing probes that can preferentially bind to α-synuclein aggregates. mdpi.com

Antimicrobial Activity Studies of Indolinone Derivatives

The rise of antibiotic-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents. The 2-benzylideneindolin-3-one scaffold has been explored for its potential antibacterial and antifungal properties.

Studies have shown that derivatives of 3-benzylidene-indolin-2-one exhibit significant activity against a range of bacteria and fungi. cancertreatmentjournal.com For example, a series of 3-alkylidene-2-indolone derivatives were synthesized, with several compounds showing high antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA). cancertreatmentjournal.com Compounds 10f , 10g , and 10h from this series demonstrated a minimum inhibitory concentration (MIC) of 0.5 μg/mL against three S. aureus strains, which was comparable to the positive control, gatifloxacin. cancertreatmentjournal.com

Another study investigated the antifungal activity of 3-benzylideneindolin-2-one (B1620751) against clinical isolates of dermatophytes, the fungi that cause skin, hair, and nail infections. The compound showed consistent fungicidal activity with MIC values ranging from 0.25 to 8 mg/L. nih.gov

| Compound | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 10f, 10g, 10h | Staphylococcus aureus (MRSA) | 0.5 µg/mL | cancertreatmentjournal.com |

| 3-Benzylideneindolin-2-one | Dermatophytes | 0.25 - 8 mg/L | nih.gov |

Enzyme Inhibition Activities (e.g., Cholinesterases, Monoamine Oxidases in related systems)

Beyond kinases, indolinone derivatives have been investigated as inhibitors of other enzymes relevant to human diseases, such as cholinesterases and monoamine oxidases (MAOs), which are key targets in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.

A series of indolinone-based compounds bearing a benzylpyridinium moiety were designed as dual-binding inhibitors of acetylcholinesterase (AChE). Many of these compounds showed potent inhibitory activity against AChE, with the 2-chlorobenzyl derivative 3c being the most potent, exhibiting an IC₅₀ value of 0.44 nM, which is 32-fold more potent than the standard drug donepezil.

In the context of MAO inhibition, which is a strategy for treating Parkinson's disease, various heterocyclic compounds have been explored. While specific studies on 2-benzylideneindolin-3-one as MAO inhibitors are less common, the broader class of indolinones and related heterocycles have shown promise. For example, pyridazinobenzylpiperidine derivatives have been evaluated for MAO inhibition, with some compounds showing potent and selective inhibition of MAO-B.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com This approach is valuable in drug design for predicting the activity of new compounds and optimizing lead structures.

Several 3D-QSAR studies have been performed on indolinone derivatives to understand the structural requirements for their anticancer activity, particularly as kinase inhibitors. researchgate.net For a series of pyrrole-indoline-2-ones acting as Aurora A kinase inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were developed. These models provided insights into the steric, electrostatic, and other fields that influence inhibitory activity. researchgate.net Similarly, a combined molecular docking and 3D-QSAR study on indolinone-based inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1) resulted in robust models for predicting biological activity.

For antimicrobial activity, QSAR models have also been developed. A multi-target QSAR model for benzylidene hydrazides indicated that topological parameters, such as the second-order molecular connectivity index (²χ) and the third-order Kier's alpha shape index (κα₃), are effective in describing the antimicrobial activity of these compounds. mdpi.com These models help rationalize the key structural features responsible for the observed biological effects and guide the design of new, more potent derivatives.

Rational Design Strategies Based on SAR for Target Specificity

Rational drug design is an inventive process that leverages a deep understanding of a biological target's structure and mechanism to develop new, more potent, and selective compounds. For derivatives of 2-benzylideneindolin-3-one, structure-activity relationship (SAR) studies provide the foundational data needed for this targeted approach. By systematically modifying the core scaffold and observing the resulting changes in biological activity, researchers can deduce which chemical features are critical for target binding and selectivity. This iterative cycle of design, synthesis, and testing allows for the optimization of lead compounds to enhance their affinity for a specific target while minimizing interactions with other proteins, thereby increasing efficacy and reducing potential side effects.

Key strategies in the rational design of 2-benzylideneindolin-3-one derivatives include modifying substituents on both the indolinone and benzylidene rings, altering the core structure to improve interactions with a specific active site, and designing allosteric inhibitors that bind to less conserved sites to achieve greater specificity.

Designing Allosteric Kinase Inhibitors for Selectivity

A significant challenge in developing kinase inhibitors is achieving selectivity, as many inhibitors target the highly conserved ATP-binding site, leading to off-target effects. nih.goved.ac.uk A rational approach to overcome this is to design allosteric inhibitors that bind to sites other than the ATP pocket. nih.goved.ac.uk

Researchers designing inhibitors for Aurora A kinase (AURKA), a key regulator of the cell cycle, used the non-ATP competitive inhibitor Tripolin A as a starting point. nih.gov Through molecular docking and SAR studies, they systematically modified the benzylidene ring (B ring) to enhance inhibitory activity. The investigation revealed that introducing small halogen or methyl groups at position 7 of the benzylidene ring could significantly influence potency. nih.gov

For instance, the introduction of a methyl group (compound AK31) resulted in superior inhibitory effects compared to chlorine (AK29) or bromine (AK30) at the same position. Further exploration led to the development of compound AK34, which demonstrated the strongest inhibitory activity with an IC₅₀ of 1.68 μM and a high affinity for Aurora A. nih.gov This work highlights a successful strategy where SAR data guided the modification of a lead compound to create a potent and selective allosteric inhibitor. nih.gov

| Compound | Modification on Benzylidene Ring (Position B-7) | AURKA Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Tripolin A | Unsubstituted | > 10 µM | nih.gov |

| AK29 | -Cl | 8.49 µM | nih.gov |

| AK30 | -Br | 11.08 µM | nih.gov |

| AK31 | -CH₃ | 5.17 µM | nih.gov |

| AK34 | (Structure with enhanced features) | 1.68 µM | nih.gov |

Achieving Selectivity for Protein Aggregates

The rational design of 3-benzylideneindolin-2-one derivatives has also been applied to create selective ligands for protein aggregates associated with neurodegenerative diseases. A key challenge is to develop probes that can distinguish between different types of fibrils, such as α-synuclein (α-syn), beta-amyloid (Aβ), and tau. nih.govnih.gov

Initial studies showed that a lead 3-(benzylidene)indolin-2-one compound had only a modest affinity for α-syn fibrils and poor selectivity over Aβ and tau fibrils. nih.gov To address this, a rational design strategy was employed, focusing on two main modifications: alkylation of the indolin-2-one nitrogen and extension of the conjugated system. nih.govnih.gov

The SAR findings were revealing:

N-Alkylation: Substituting the indoline nitrogen with an N-benzyl group led to an increased binding affinity for α-syn and improved selectivity against Aβ and tau. nih.gov

Conjugation Extension: Extending the single double bond to a diene system (homologation) also enhanced binding and selectivity for α-syn. nih.gov

Geometric Isomers: For the diene analogs, it was discovered that the Z,E configuration was the more active regioisomer for binding preferentially to α-syn fibrils. nih.gov

This systematic approach demonstrates how structural modifications, guided by SAR, can fine-tune the binding properties of the 2-benzylideneindolin-3-one scaffold to achieve high specificity for a particular protein aggregate. nih.gov

| Modification Strategy | Key Structural Change | Impact on Target Specificity | Reference |

|---|---|---|---|

| N-Alkylation | Addition of an N-benzyl group to the indolinone ring | Increased binding and selectivity for α-synuclein fibrils | nih.gov |

| Conjugation Extension | Conversion of the benzylidene double bond to a diene system | Enhanced affinity and selectivity for α-synuclein fibrils | nih.gov |

| Isomer Separation | Isolation of the Z,E isomer of diene analogs | Identified the more active configuration for α-synuclein binding | nih.gov |

Multi-Targeting Through Hybrid Design

Another sophisticated rational design strategy involves creating multi-targeted agents that can modulate several disease-related proteins simultaneously, a particularly valuable approach in complex diseases like cancer. This has been achieved by designing hybrid molecules that combine the 2-benzylideneindolin-3-one core with pharmacophores known to inhibit other key targets.

For example, researchers have designed derivatives based on the structures of both Combretastatin A-4 (a tubulin polymerization inhibitor) and IC261 (a dual casein kinase 1/tubulin inhibitor). By incorporating the pharmacophoric features required for EGFR-tyrosine kinase inhibition, they developed novel 3-benzylideneindolin-2-one compounds with the potential to act as multi-targeted antiproliferative agents. This strategy of "pharmacophore hybridization" leverages existing SAR knowledge from different compound classes to create a single molecule with a precisely engineered, multi-target profile.

Future Research Directions for Z 2 Benzylidene 1 Methylindolin 3 One

Development of Highly Efficient and Stereoselective Synthetic Pathways

The synthesis of 3-benzylideneindolin-2-ones is often achieved through methods like the Knoevenagel condensation of an oxindole (B195798) with an aldehyde. However, these reactions frequently yield a mixture of E and Z isomers, necessitating challenging separation processes. nih.govrsc.org Future research must prioritize the development of novel synthetic pathways that are not only efficient in terms of yield and reaction conditions but are also highly stereoselective, providing exclusive or near-exclusive access to the desired (Z)-isomer.

Promising avenues for exploration include:

Advanced Catalysis: Investigating novel organocatalysts, transition-metal catalysts, or biocatalysts that can control the stereochemical outcome of the condensation reaction. The goal is to develop methods that favor the formation of the thermodynamically less stable (Z)-isomer under mild conditions.

Photochemical Isomerization: Exploring controlled E→Z isomerization using photochemical methods, potentially in microfluidic reactors, could offer a viable strategy for converting the often more readily formed E-isomer into the desired (Z)-isomer. rsc.orgrsc.orgresearchgate.net This approach allows for precise control over reaction parameters like light intensity and residence time to maximize the yield of the (Z)-isomer at a photostationary state. rsc.org

Green Chemistry Approaches: Developing syntheses that utilize environmentally benign solvents, reduce energy consumption (e.g., via microwave or ultrasound assistance), and minimize waste generation will be crucial for sustainable production.

Comprehensive Mechanistic Studies of Novel Chemical Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of (Z)-2-benzylidene-1-methylindolin-3-one is essential for optimizing existing protocols and discovering new chemical reactivity. While the general mechanism of condensation reactions is understood, the factors that dictate the E/Z selectivity are often subtle and not fully elucidated.

Future mechanistic studies should focus on:

Isomerization Dynamics: A thorough investigation into the kinetics and thermodynamics of E/Z isomerization under various conditions (thermal, photochemical, acid/base catalysis) is warranted. nih.govrsc.org Such studies, combining experimental kinetic analysis with computational modeling, can reveal the energy barriers and transition states involved, providing insights into how to stabilize the desired (Z)-isomer. nih.gov For instance, it has been noted that while some derivatives exist as the E-isomer in solution, they must convert to the Z-form before binding to a biological target. rsc.org

Reaction Intermediates: Utilizing advanced spectroscopic techniques (e.g., in situ NMR, transient absorption spectroscopy) and computational methods to identify and characterize key reaction intermediates and transition states in both synthetic and isomerization pathways.

Photophysical Properties: Characterizing the photophysical properties of these molecules to better understand and control photochemical reactions. This includes determining quantum yields for isomerization and identifying potential side reactions that can occur upon photoexcitation. researchgate.net

Targeted Biological Evaluation and Structure-Activity Relationship Optimization for Specific Targets

Derivatives of the 3-benzylideneindolin-2-one (B1620751) scaffold have demonstrated a remarkable range of biological activities, acting as inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Aurora Kinase. nih.govbohrium.comrsc.orgnih.gov They have also been investigated as ligands for α-synuclein fibrils, relevant to neurodegenerative diseases. nih.govacs.orgnih.gov Future research should move towards more targeted biological evaluations and systematic optimization of the structure-activity relationship (SAR) for specific, high-value biological targets.

Key research objectives in this area include:

Kinase Selectivity Profiling: Moving beyond primary screening to comprehensive profiling against large panels of kinases to identify derivatives with high selectivity for a single target or a desired set of targets. This is crucial for minimizing off-target effects and associated toxicities. The indolin-2-one core is known to occupy the ATP-binding site, and modifications to the benzylidene moiety and the indolinone ring can modulate selectivity. rsc.orgbohrium.comacs.org

SAR Deepening: Systematically modifying all parts of the molecule—the N-methyl group, the indolinone core (e.g., with halogen substituents), and the benzylidene phenyl ring—to build detailed SAR models. nih.govaip.org For example, studies have shown that bulky groups on the benzylidene ring can confer selectivity for certain kinases, while N-alkylation can enhance binding affinity to protein aggregates. nih.govacs.org

Exploration of New Therapeutic Areas: Based on initial findings, expanding the evaluation of optimized compounds into less explored therapeutic areas such as anti-inflammatory, antimicrobial, and antiviral applications. nih.gov

The table below summarizes the SAR findings for different substitutions on the 3-benzylideneindolin-2-one scaffold, providing a foundation for future optimization efforts.

| Scaffold Position | Substitution/Modification | Observed Effect on Biological Activity | Target Class | Reference(s) |

| Indolinone N1-Position | Alkylation (e.g., benzyl (B1604629) group) | Increased binding affinity and selectivity | α-Synuclein Fibrils | nih.govacs.org |

| Indolinone Core (C5) | Halogenation (e.g., Fluorine) | Enhances affinity through hydrophobic interactions | Protein Kinases (e.g., RTKs) | rsc.org |

| Benzylidene Phenyl Ring | Hydroxyl groups | Can interact with key residues (e.g., Glu183) | Aurora A Kinase | nih.gov |

| Benzylidene Phenyl Ring | Bulky groups | High selectivity towards EGF and Her-2 RTKs | Receptor Tyrosine Kinases | acs.org |

| C3-Linker | Homologation (diene) | Increased binding to α-synuclein | α-Synuclein Fibrils | nih.govnih.gov |

This table is generated based on available research data and is intended to be illustrative.

Advanced Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For the this compound scaffold, these methods can provide crucial insights into ligand-receptor interactions and predict the properties of novel, yet-to-be-synthesized compounds.

Future computational efforts should be directed towards:

Structure-Based Drug Design (SBDD): Utilizing molecular docking studies with high-resolution crystal structures of target proteins (e.g., various kinases) to understand the precise binding mode of the (Z)-isomer. nih.govmdpi.com These studies can rationalize observed SAR and guide the design of new derivatives with improved binding affinity and selectivity. Docking has revealed that the (Z)-diastereomer often has a better fit in the active site of enzymes like CDK2 compared to the E-form. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to correlate the physicochemical properties of a series of derivatives with their biological activity. acs.orgnih.govresearchgate.net These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be beneficial or detrimental to activity, providing a clear roadmap for structural modification. acs.orgmdpi.com

Pharmacophore Modeling: Creating pharmacophore models based on the key structural features required for potent activity against a specific target. These models can then be used to screen virtual libraries for novel scaffolds or to guide the design of derivatives that retain the essential pharmacophoric elements.

Predictive ADMET Modeling: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds early in the discovery process, helping to prioritize candidates with favorable drug-like properties.

By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective therapeutic agents.

Q & A

Q. What computational tools are used to predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., α-receptors), while ADMET predictors (SwissADME) estimate logP, bioavailability, and metabolic stability. QSAR models correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.